molecular formula C25H24N2O3S B12119256 2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B12119256
M. Wt: 432.5 g/mol
InChI Key: LOPZFOQSDMRHNU-UHFFFAOYSA-N
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Description

2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a dibenzoazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of 10,11-dihydro-5H-dibenzo[b,f]azepine, which can be synthesized from o-nitrotoluene through condensation, reduction, and cyclization

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The dibenzoazepine core can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide is unique due to the combination of its dibenzoazepine core with the oxoethyl, sulfanyl, and N-(4-methoxyphenyl)acetamide groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H24N2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H24N2O3S/c1-30-21-14-12-20(13-15-21)26-24(28)16-31-17-25(29)27-22-8-4-2-6-18(22)10-11-19-7-3-5-9-23(19)27/h2-9,12-15H,10-11,16-17H2,1H3,(H,26,28)

InChI Key

LOPZFOQSDMRHNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42

Origin of Product

United States

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